MDL-899 is a novel, long-acting anti-hypertensive agent []. It belongs to the class of 1-pyrrolyl-pyridazinamines [, ]. While its specific role in scientific research beyond its anti-hypertensive properties is not explicitly mentioned in the provided abstracts, its unique metabolic pathway and long duration of action make it an interesting candidate for further pharmacological and physiological investigations.
The synthesis of a closely related compound, N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-Pyridazinamine hydrochloride, a 13C-labeled analog of MDL-899, was achieved in five steps starting from 2,5-[1-13C]hexanedione []. While the detailed synthetic procedure for MDL-899 is not described in the provided abstracts, its synthesis likely follows similar principles, involving the formation of the pyridazinamine core and subsequent introduction of the pyrrole and morpholine substituents.
This suggests that MDL-899 does not act through alpha-blockade, beta 2-stimulation, or prostaglandin release []. Further research is needed to pinpoint its precise molecular target and downstream signaling pathways.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9